molecular formula C10H11ClN2 B141613 6-Chloro-1-ethyl-2-methylbenzimidazole CAS No. 143218-44-4

6-Chloro-1-ethyl-2-methylbenzimidazole

Cat. No. B141613
M. Wt: 194.66 g/mol
InChI Key: UPSRHKLHHXAUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-ethyl-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 6-Chloro-1-ethyl-2-methylbenzimidazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been suggested that the compound may have an effect on the cell cycle, leading to cell death in certain types of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-1-ethyl-2-methylbenzimidazole have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the central nervous system, including the ability to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Chloro-1-ethyl-2-methylbenzimidazole in lab experiments is its versatility. The compound can be used in a variety of different applications, including drug development, material science, and analytical chemistry. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using 6-Chloro-1-ethyl-2-methylbenzimidazole is its potential toxicity. The compound has been shown to have toxic effects on certain cell lines, and caution should be exercised when handling the compound.

Future Directions

There are many potential future directions for the use of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound in the development of new materials with specific properties. Additionally, the compound could be used in the development of new analytical methods for the detection of different analytes. Further research is needed to fully understand the potential applications of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research.

Synthesis Methods

The synthesis of 6-Chloro-1-ethyl-2-methylbenzimidazole can be achieved through various methods. One of the most common methods is the reaction of 2-methylbenzimidazole with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 2-methylbenzimidazole with ethyl 4-chlorobutyrate in the presence of a base. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

6-Chloro-1-ethyl-2-methylbenzimidazole has been widely used in scientific research due to its potential applications in various fields. It has been used in the synthesis of new drugs and as a building block for the preparation of novel materials. The compound has also been used in the development of new analytical methods for the detection of different analytes. Additionally, 6-Chloro-1-ethyl-2-methylbenzimidazole has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

143218-44-4

Product Name

6-Chloro-1-ethyl-2-methylbenzimidazole

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-1-ethyl-2-methylbenzimidazole

InChI

InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-5-4-8(11)6-10(9)13/h4-6H,3H2,1-2H3

InChI Key

UPSRHKLHHXAUFJ-UHFFFAOYSA-N

SMILES

CCN1C(=NC2=C1C=C(C=C2)Cl)C

Canonical SMILES

CCN1C(=NC2=C1C=C(C=C2)Cl)C

synonyms

1H-Benzimidazole,6-chloro-1-ethyl-2-methyl-(9CI)

Origin of Product

United States

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